molecular formula C38H61I2N3S3 B10785411 Photosensitizer 101 iodide

Photosensitizer 101 iodide

Cat. No.: B10785411
M. Wt: 909.9 g/mol
InChI Key: BHSBKKSKODCAAS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Photosensitizer 101 iodide is a compound used in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light irradiation. These ROS can effectively destroy cells, making photosensitizers valuable in treating various medical conditions, including cancer and microbial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of photosensitizer 101 iodide typically involves the iodination of a precursor molecule. This process can be achieved through electrophilic substitution reactions where iodine is introduced into the molecular structure. Common reagents used in this process include iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .

Industrial Production Methods: Industrial production of this compound involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Photosensitizer 101 iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of the compound, while substitution reactions can yield derivatives with different functional groups .

Mechanism of Action

The mechanism of action of photosensitizer 101 iodide involves the absorption of light, leading to an excited singlet state. This state undergoes intersystem crossing to form an excited triplet state, which can transfer energy to molecular oxygen (O2) to produce singlet oxygen (^1O2) or other ROS. These ROS then interact with cellular components, causing oxidative damage and cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C38H61I2N3S3

Molecular Weight

909.9 g/mol

IUPAC Name

(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide

InChI

InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

BHSBKKSKODCAAS-UHFFFAOYSA-L

Isomeric SMILES

CCCCCCCN\1C(=CS/C1=C/C=C(/C=C/C2=[N+](C(=CS2)C)CCCCCCC)\C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]

Canonical SMILES

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]

Origin of Product

United States

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